molecular formula C9H14Li2N3O13P3 B12381488 Deoxycytidine triphosphate-13C9,15N3 (dilithium)

Deoxycytidine triphosphate-13C9,15N3 (dilithium)

Cat. No.: B12381488
M. Wt: 491.0 g/mol
InChI Key: JYCAZSFRQWDZGU-AGHJWWNOSA-L
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Description

Deoxycytidine triphosphate-13C9,15N3 (dilithium) is a nucleoside triphosphate that is labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in DNA synthesis and has applications in various scientific research fields, including real-time PCR, cDNA synthesis, and DNA sequencing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deoxycytidine triphosphate-13C9,15N3 (dilithium) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxycytidine triphosphate molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques .

Industrial Production Methods

Industrial production of Deoxycytidine triphosphate-13C9,15N3 (dilithium) is carried out under controlled conditions to ensure high purity and isotopic labeling efficiency. The production process includes the use of advanced chromatography techniques for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Deoxycytidine triphosphate-13C9,15N3 (dilithium) primarily undergoes reactions related to DNA synthesis. These include:

Common Reagents and Conditions

Common reagents used in reactions involving Deoxycytidine triphosphate-13C9,15N3 (dilithium) include DNA polymerases, nucleases, and various buffers. Reaction conditions typically involve physiological pH and temperature to mimic cellular environments .

Major Products Formed

The major products formed from reactions involving Deoxycytidine triphosphate-13C9,15N3 (dilithium) are extended DNA strands and deoxycytidine monophosphate .

Scientific Research Applications

Deoxycytidine triphosphate-13C9,15N3 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

Deoxycytidine triphosphate-13C9,15N3 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The labeled isotopes allow for the tracking and quantification of DNA synthesis processes. The molecular targets include DNA polymerases and the DNA template strand .

Comparison with Similar Compounds

Similar Compounds

    Deoxyadenosine triphosphate-13C10,15N5 (disodium): Another isotope-labeled nucleoside triphosphate used in DNA synthesis.

    Deoxyguanosine triphosphate-13C10,15N5 (disodium): Similar in function but differs in the nucleobase component.

    Thymidine triphosphate-13C10,15N2 (disodium): Used in similar applications but contains thymine instead of cytosine

Uniqueness

Deoxycytidine triphosphate-13C9,15N3 (dilithium) is unique due to its specific isotopic labeling, which allows for precise tracking and quantification in nucleic acid research. Its applications in real-time PCR and DNA sequencing make it a valuable tool in both basic and applied sciences .

Properties

Molecular Formula

C9H14Li2N3O13P3

Molecular Weight

491.0 g/mol

IUPAC Name

dilithium;[[[(2R,5R)-5-(4-(15N)azanyl-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;;

InChI Key

JYCAZSFRQWDZGU-AGHJWWNOSA-L

Isomeric SMILES

[Li+].[Li+].[13CH2]1[13C@@H](O[13C@@H]([13CH]1O)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH2]

Canonical SMILES

[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

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